molecular formula C6H11NSSi B1297445 2-(Trimethylsilyl)thiazole CAS No. 79265-30-8

2-(Trimethylsilyl)thiazole

Cat. No. B1297445
M. Wt: 157.31 g/mol
InChI Key: VJCHUDDPWPQOLH-UHFFFAOYSA-N
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Patent
US07776864B2

Procedure details

To a mixture of 40.6 ml n-butyl lithium (1.6M in hexane) and 18 ml diethylether is added dropwise at −70° C. a solution of 5.03 g thiazole dissolved in 59 ml diethylether. After 30 min 6.41 g trimethylsilylchloride dissolved in 59 ml diethylether is added at −70° C. The reaction mixture is stirred at −70° C. for 1 h and allowed to warm up to room temperature. The mixture is washed with saturated NaHCO3 solution, dried over Na2SO4 and the solvent is evaporated. The residue is distilled, to yield the desired product.
Quantity
40.6 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step Two
Quantity
6.41 g
Type
reactant
Reaction Step Three
Quantity
59 mL
Type
solvent
Reaction Step Three
Quantity
59 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[S:6]1[CH:10]=[CH:9][N:8]=[CH:7]1.[CH3:11][Si:12](Cl)([CH3:14])[CH3:13]>C(OCC)C>[CH3:11][Si:12]([CH3:14])([CH3:13])[C:7]1[S:6][CH:10]=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
40.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
5.03 g
Type
reactant
Smiles
S1C=NC=C1
Step Three
Name
Quantity
6.41 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
59 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
59 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at −70° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added at −70° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
WASH
Type
WASH
Details
The mixture is washed with saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](C=1SC=CN1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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